Thermal Stability and Residue of Mn(hfa)₂·tmeda vs. Commercial Mn(acac)₂ and Mn(tmhd)₃
The adduct Mn(hfa)₂·tmeda demonstrates superior thermal stability compared to the first-generation precursors Mn(acac)₂ and Mn(tmhd)₃ [1]. This stability is quantitatively demonstrated by its ability to evaporate cleanly, leaving less than 2% residue [1]. In contrast, the common Mn(II) precursor Mn(acac)₂ and the Mn(III) precursor Mn(tmhd)₃ are solids that decompose upon melting, leading to inconsistent evaporation rates and process irreproducibility [1].
| Evidence Dimension | Thermal stability and evaporation residue |
|---|---|
| Target Compound Data | < 2% residue upon evaporation |
| Comparator Or Baseline | Mn(acac)₂ and Mn(tmhd)₃: Decompose upon melting, residue not quantified but noted to cause inconsistent evaporation |
| Quantified Difference | Mn(hfa)₂·tmeda evaporates cleanly with minimal residue, while the comparators decompose, preventing consistent liquid-phase use. |
| Conditions | Thermogravimetric analysis under inert atmosphere |
Why This Matters
Low residue ensures consistent precursor delivery and prevents film contamination, which is critical for high-quality thin film growth in semiconductor and device fabrication.
- [1] Lipani, Z., et al. A Novel Manganese(II) MOCVD Precursor: Synthesis, Characterization, and Mass Transport Properties of Mn(hfa)2·tmeda. Chemical Vapor Deposition, 2013, 19(1-3), 22-28. View Source
